Linoleic acid-13C1 is a site-specifically labeled polyunsaturated fatty acid (PUFA) featuring a stable carbon-13 isotope exclusively at the C1 (carboxyl) position. As an essential omega-6 fatty acid tracer, it is highly valued in lipidomics, metabolic flux analysis, and quantitative nuclear magnetic resonance (qNMR) spectroscopy[1]. Unlike uniformly labeled or deuterated alternatives, the single-site 13C enrichment at the carboxylate group provides a targeted spectroscopic handle without altering the molecule's overall mass distribution or physicochemical behavior. This precise labeling strategy makes it a critical procurement choice for clinical breath tests, site-specific enzymatic assays, and high-precision chromatographic internal standards where absolute co-elution with endogenous linoleic acid is required [2].
Substituting Linoleic acid-13C1 with deuterated analogs (e.g., Linoleic acid-d4) or uniformly labeled variants (U-13C18) introduces significant analytical and biological artifacts that compromise data integrity. Deuterated fatty acids suffer from the chromatographic isotope effect, causing them to elute earlier than endogenous targets in reverse-phase LC-MS, which exposes the analyte and standard to different matrix suppression effects [1]. Furthermore, deuterium substitution can induce kinetic isotope effects (KIE) that artificially alter enzymatic processing rates. Conversely, uniformly labeled U-13C18 linoleic acid generates complex 13C-13C scalar couplings in NMR spectra and releases 13CO2 continuously across all nine beta-oxidation cycles, making it impossible to isolate the kinetics of the initial chain-cleavage event [2]. Procurement of the exact 1-13C1 isotopologue is therefore mandatory for assays requiring unperturbed retention times, simplified spectral integration, and precise tracking of the first beta-oxidation step.
In reverse-phase liquid chromatography, isotopic labels can alter the lipophilicity of a molecule. Deuterated fatty acids typically exhibit a measurable retention time shift, eluting earlier than their unlabeled counterparts. Linoleic acid-13C1 maintains an identical lipophilic profile to endogenous linoleic acid, ensuring exact co-elution [1]. This alignment guarantees that both the analyte and the internal standard experience identical ionization conditions and matrix suppression in the MS source, which is critical for absolute quantification in complex biological matrices.
| Evidence Dimension | LC-MS retention time shift (ΔRT) relative to unlabeled linoleic acid |
| Target Compound Data | ΔRT ≈ 0.00 min (exact co-elution) |
| Comparator Or Baseline | Deuterated linoleic acid (e.g., -d4) (ΔRT ≈ -0.10 to -0.30 min) |
| Quantified Difference | >0.10 min improvement in co-elution accuracy, eliminating differential matrix effects |
| Conditions | Reverse-phase UHPLC-MS/MS lipidomic profiling |
Exact co-elution is essential for accurate LC-MS/MS quantification, as it prevents the internal standard from experiencing different matrix ionization suppression than the target analyte.
Uniformly labeled fatty acids present severe analytical challenges in quantitative 13C-NMR due to extensive 13C-13C scalar coupling, which splits signals into complex multiplets and reduces the signal-to-noise ratio per peak. Linoleic acid-13C1 features a single labeled carbon at the C1 position, yielding a sharp, isolated singlet resonance at approximately 180 ppm [1]. This lack of adjacent 13C atoms eliminates J-coupling interference, allowing for precise integration of the carboxylate signal to determine esterification states without the need for advanced spectral deconvolution.
| Evidence Dimension | 13C-NMR signal multiplicity and J-coupling interference |
| Target Compound Data | 0 Hz 13C-13C J-coupling (sharp singlet at ~180 ppm) |
| Comparator Or Baseline | U-13C18 Linoleic acid (>35-70 Hz 1JCC coupling per carbon, resulting in complex multiplets) |
| Quantified Difference | Complete elimination of scalar coupling splitting, maximizing peak height and integration accuracy |
| Conditions | 13C-qNMR spectroscopy of lipid mixtures in deuterated solvents |
Simplifies NMR data processing and significantly improves the accuracy of quantitative lipid profiling in complex mixtures.
In clinical and preclinical metabolic studies, tracking the oxidation rate of specific fatty acids is routinely performed via 13CO2 breath tests. When using Linoleic acid-13C1, the label is exclusively located at the carboxyl carbon, which is cleaved and oxidized to 13CO2 during the very first cycle of mitochondrial beta-oxidation [1]. This provides a direct, stoichiometric measurement of the initial oxidation rate. In contrast, uniformly labeled U-13C18 linoleic acid releases 13CO2 across all nine successive beta-oxidation cycles, confounding the kinetic modeling of the initial metabolic entry step.
| Evidence Dimension | 13CO2 release kinetics during beta-oxidation |
| Target Compound Data | 1:1 stoichiometric 13CO2 release exclusively during the first beta-oxidation cycle |
| Comparator Or Baseline | U-13C18 Linoleic acid (9:1 distributed 13CO2 release across multiple cycles) |
| Quantified Difference | Single-step kinetic resolution vs. multi-step convoluted release |
| Conditions | In vivo 13CO2 breath test / metabolic flux analysis |
Enables researchers to precisely isolate and quantify the rate-limiting first step of fatty acid oxidation without downstream metabolic confounding.
Due to its site-specific labeling, Linoleic acid-13C1 is a highly effective choice for non-invasive breath tests evaluating PUFA oxidation rates. It allows clinicians and researchers to accurately measure the initial beta-oxidation step without the kinetic blurring caused by uniformly labeled tracers [1].
Leveraging its exact co-elution with endogenous linoleic acid, this compound serves as an accurate internal standard for absolute quantification in complex biological matrices, completely bypassing the chromatographic isotope effects and differential matrix suppression associated with deuterated standards[1].
The isolated singlet resonance of the 1-13C label makes this compound ideal for quantitative NMR studies investigating the incorporation of linoleic acid into complex lipids (e.g., triglycerides, phospholipids). The chemical shift of the C1 carbon is highly sensitive to its esterification state, providing clear structural insights without J-coupling overlap [2].
Linoleic acid-13C1 is utilized as a defined starting material in enzymatic or synthetic pathways to generate other 1-13C labeled polyunsaturated fatty acids or specialized oxylipins, allowing researchers to trace the exact fate of the carboxyl carbon through complex desaturation and elongation networks [3].
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